![molecular formula C12H11F2I B2547444 1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane CAS No. 2287342-72-5](/img/structure/B2547444.png)
1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentanes. These compounds are known for their unique structural properties, which make them valuable in various fields, including drug discovery and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, providing enhanced metabolic stability and improved pharmacokinetic properties.
Métodos De Preparación
The synthesis of 1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane typically involves the reaction of propellane with an appropriate iodide under specific conditions. One common method includes the use of triethylborane as a catalyst, which facilitates the reaction under photoredox conditions. This method has been optimized to produce high yields of the desired product .
Industrial production methods for this compound are still under development, but the scalability of the synthesis has been demonstrated using light-mediated reactions. This approach allows for the preparation of large quantities of bicyclo[1.1.1]pentane derivatives without the need for additional additives or catalysts .
Análisis De Reacciones Químicas
1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents at the iodine position.
Common reagents used in these reactions include methyl lithium, triethylborane, and palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the development of bioactive compounds with improved metabolic stability.
Medicine: Investigated for its potential use in drug discovery, particularly as a bioisostere for phenyl rings.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold mimics the para-substituted phenyl ring, allowing it to bind to similar targets with enhanced stability. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane is unique due to its difluoromethyl and iodine substituents, which provide distinct chemical and biological properties. Similar compounds include:
Bicyclo[1.1.1]pentane: The parent compound without any substituents.
1-(Phenyl)-3-iodobicyclo[1.1.1]pentane: Lacks the difluoromethyl group.
1-[2-(Methyl)phenyl]-3-iodobicyclo[1.1.1]pentane: Contains a methyl group instead of a difluoromethyl group.
These comparisons highlight the unique features of this compound, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-[2-(difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2I/c13-10(14)8-3-1-2-4-9(8)11-5-12(15,6-11)7-11/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGXKBMUCQAAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC=CC=C3C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
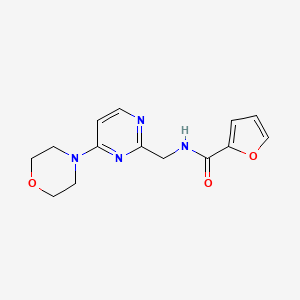
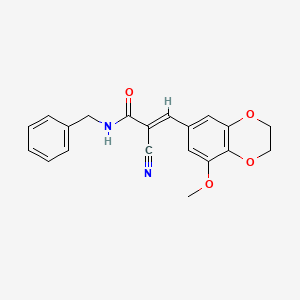
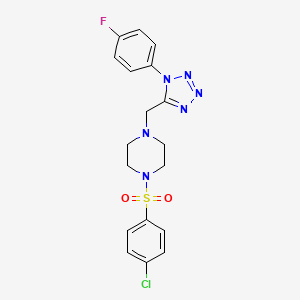
![1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2547369.png)
![2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2547370.png)
![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)
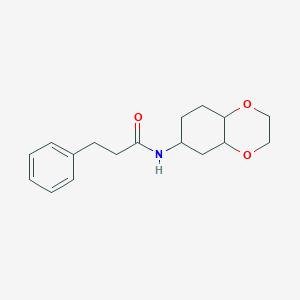
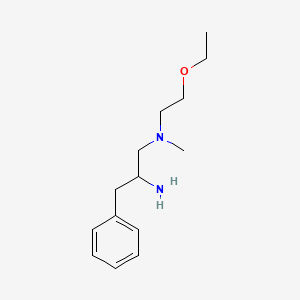
![3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2547375.png)
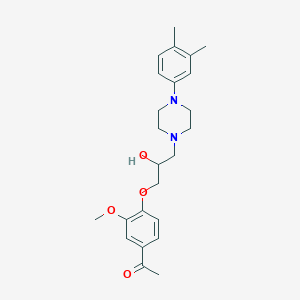
![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2547377.png)

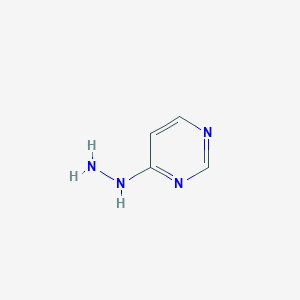
![3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2547384.png)
